4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID
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Overview
Description
4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID is a complex organic compound with a molecular formula of C20H18N2O5S and a molecular weight of 398.4 g/mol. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzoic acid moiety, and an ethoxy-hydroxybenzylidene group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studies in drug development and enzyme inhibition.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound is not well-documented, but it is believed to interact with various molecular targets and pathways due to its structural features. The thiazolidinone ring and benzoic acid moiety may play roles in binding to specific enzymes or receptors, leading to biological effects. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and benzoic acid analogs. Compared to these compounds, 4-{[(2E,5Z)-5-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-3-METHYL-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]AMINO}BENZOIC ACID is unique due to the presence of the ethoxy-hydroxybenzylidene group, which may confer additional reactivity and biological activity. Examples of similar compounds include:
Properties
Molecular Formula |
C20H18N2O5S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C20H18N2O5S/c1-3-27-16-10-12(4-9-15(16)23)11-17-18(24)22(2)20(28-17)21-14-7-5-13(6-8-14)19(25)26/h4-11,23H,3H2,1-2H3,(H,25,26)/b17-11-,21-20? |
InChI Key |
GNMWOXVKJGEQCU-GIKHVEQZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)O)S2)C)O |
Origin of Product |
United States |
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